molecular formula C₁₃H₁₅NO B1146946 (E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine CAS No. 196597-61-2

(E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine

货号: B1146946
CAS 编号: 196597-61-2
分子量: 201.26
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine (CAS: 196597-61-2) is a key intermediate in synthesizing the melatonin receptor agonist ramelteon (Rozerem®), approved for insomnia treatment . Its (E)-configured imine structure enables asymmetric hydrogenation to yield the pharmacologically active (S)-enantiomer of 2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine, which is subsequently propionylated to form ramelteon . The compound’s exact mass is 201.1312 (C₁₃H₁₅NO), distinguishing it from derivatives in terms of molecular weight and functional groups .

属性

IUPAC Name

(2E)-2-(1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-ylidene)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12/h3-5H,1-2,6-8,14H2/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYNBBSULBXPJL-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CCN)C2=C1C=CC3=C2CCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C\CN)/C2=C1C=CC3=C2CCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Boc Protection and Catalytic Hydrogenation

The most widely documented route involves Boc protection of a precursor amine, followed by hydrogenation and deprotection.

Boc Protection of the Amine Intermediate

In a representative procedure, a stirred suspension of tert-butyl dicarbonate (0.219 mol), structural formula (II) compound (0.199 mol), and triethylamine (0.24 mol) in methanol undergoes hydrogenation with Raney nickel or cobalt catalysts at 30°C for 24 hours. This step achieves quantitative conversion to the Boc-protected intermediate, with filtration and solvent removal yielding a yellow oil (61.0 g, 100% yield).

Hydrogenation with Heterogeneous Catalysts

Subsequent hydrogenation of the Boc-protected intermediate employs 10% Pd/C or Ru(OAc)₂[(R)-binap] under hydrogen atmospheres (3–5 MPa). For example, using Ru(OAc)₂[(R)-binap] at 50°C for 6 hours produces the chiral intermediate with 93% HPLC purity and 86% ee. This step highlights the critical role of catalyst choice in stereochemical outcomes.

Table 1: Hydrogenation Conditions and Outcomes

ExampleCatalystSolventTemperatureTime (h)Yield (%)Purity (%)ee (%)
1Raney NiMethanol30°C2410098.2
7Ru(OAc)₂[(R)-binap]Methanol50°C61009386
13Pd/CEthanol25°C12989587

Acid-Mediated Deprotection to Yield the Free Amine

Deprotection of the Boc group is achieved using HCl/EtOH, trifluoroacetic acid, or methanesulfonic acid. For instance, treatment of the Boc-protected intermediate (0.199 mol) with HCl/EtOH (10 M) at 23°C for 30 minutes, followed by NaOH workup, yields the free amine as a white solid (88% yield, 98.2% purity). Alternative methods using trifluoroacetic acid or methanesulfonic acid show comparable efficiencies (95–98% yields).

Alternative Synthetic Pathways: Ozonolysis and Elimination

A distinct approach described in European Patent EP2483258A1 starts with 6-hydroxy-7-allyl-indan-1-one, proceeding through ozonolysis and elimination.

Ozonolysis and Methanol Reduction

Ozonolysis of 6-hydroxy-7-allyl-indan-1-one in methanol at −78°C, followed by reductive workup with dimethyl sulfide, yields 2-methoxy-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one. This intermediate undergoes BF₃-mediated elimination at 110°C to form 6,7-dihydro-8H-indeno[5,4-b]furan-8-one, which is hydrogenated to the target compound.

Comparative Analysis of Routes

While the Boc protection route offers higher yields (88–100%) and better stereocontrol, the ozonolysis method provides an alternative for laboratories lacking hydrogenation infrastructure. However, the latter involves cryogenic conditions and hazardous ozonolysis steps, limiting scalability.

Optimization Strategies and Critical Parameters

Catalyst Selection and Enantioselectivity

Chiral catalysts like Ru(OAc)₂[(R)-binap] significantly enhance enantiomeric excess (86–87% ee), whereas Raney nickel and Pd/C favor racemic mixtures. Catalyst loading (e.g., 0.5 mol% Ru) and hydrogen pressure (5 MPa) are pivotal for reproducibility.

Solvent and Temperature Effects

Methanol and ethanol are preferred for hydrogenation due to their polarity and miscibility with catalysts. Elevated temperatures (50–110°C) accelerate elimination steps but risk side reactions, necessitating precise thermal control.

Workup and Purification

Filtration through Celite® and solvent stripping under reduced pressure are standard for catalyst removal. Crystallization from dichloromethane/hexane mixtures improves purity to >98% .

化学反应分析

(E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The ethylamine group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides under basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

科学研究应用

Medicinal Chemistry

2-Amino-6-bromo-2-(2-chlorophenyl)cyclohexanone-d4 hydrobromide is investigated for its potential pharmacological properties. Its structure suggests possible activity as an intermediate in the synthesis of various therapeutic agents, particularly those targeting neurological disorders.

  • Case Study : A study explored the synthesis of derivatives based on this compound, assessing their effects on neurotransmitter systems. The findings indicated that modifications to the cyclohexanone structure could enhance binding affinity to specific receptors .

Analytical Chemistry

The deuterated nature of this compound allows it to serve as a valuable internal standard in nuclear magnetic resonance (NMR) spectroscopy, facilitating quantitative analysis of other compounds.

  • Application Example : In a recent application, researchers utilized 2-Amino-6-bromo-2-(2-chlorophenyl)cyclohexanone-d4 hydrobromide as an internal standard for the NMR analysis of complex mixtures. The deuterium labeling provided clear differentiation between the analyte signals and background noise, improving accuracy in quantification .

Synthetic Organic Chemistry

This compound is employed as a building block in organic synthesis due to its unique functional groups and reactivity patterns.

  • Synthesis Pathway : Researchers have reported a novel synthetic route using 2-Amino-6-bromo-2-(2-chlorophenyl)cyclohexanone-d4 hydrobromide as a precursor for synthesizing more complex cyclic compounds. This method highlights its utility in constructing multi-functionalized molecules with potential biological activity .

Data Table: Summary of Applications

Application AreaDescriptionCase Studies/References
Medicinal ChemistryPotential precursor for neuroactive compounds
Analytical ChemistryInternal standard for NMR spectroscopy
Synthetic Organic ChemistryBuilding block for the synthesis of complex cyclic structures

作用机制

The mechanism of action of (E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine involves its interaction with specific molecular targets, such as melatonin receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The pathways involved include the regulation of circadian rhythms and sleep-wake cycles .

相似化合物的比较

2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine Hydrochloride

  • Molecular Formula: C₁₃H₁₈ClNO
  • Mass : 239.743 g/mol
  • Role : A stabilized salt form of the ethylamine intermediate.
  • Key Differences :
    • Enhanced solubility due to hydrochloride formation, facilitating purification .
    • Used in resolution crystallization with dibenzoyl-L-tartaric acid to achieve high enantiomeric excess (98.6% ee) for ramelteon synthesis .
    • Stereochemical purity is critical, as the (R)-enantiomer (CAS: PA 18 0331032) is a regulated impurity .

Ramelteon (TAK-375)

  • Molecular Formula: C₁₆H₂₁NO₂
  • Mass : 259.34 g/mol
  • Role : Therapeutically active MT₁/MT₂ melatonin receptor agonist.
  • Key Differences: Propionamide group increases lipophilicity and receptor binding compared to the ethylamine precursor . Synthesized via propionylation of (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine . FDA-approved for insomnia, whereas the intermediate lacks direct therapeutic use .

(E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)acetonitrile

  • Molecular Formula : C₁₄H₁₂N₂O
  • Role: Precursor in ramelteon synthesis via cyano reduction .
  • Key Differences :
    • The nitrile group is reduced to an amine during catalytic hydrogenation (e.g., RaNi or Raney cobalt) to form the target ethylamine compound .
    • Higher molecular weight (212.26 g/mol) and distinct reactivity profile compared to the ethylamine derivative .

Racemic and Enantiomeric Impurities

  • Racemic Ethylamine: Formed during non-stereoselective hydrogenation of the imine intermediate. Requires chiral resolution (e.g., dibenzoyl-L-tartaric acid) to isolate the (S)-enantiomer .

Table 2: Pharmacological and Physical Properties

Compound Solubility Bioactivity Regulatory Status
Target (E)-imine Low (non-polar) None (synthetic intermediate) Not applicable
Ethylamine Hydrochloride High (aqueous) None (precursor) Intermediate impurity
Ramelteon Moderate (lipid) MT₁/MT₂ agonist (EC₅₀: 0.1–10 nM) FDA-approved

Key Research Findings

  • Stereochemical Control : Asymmetric hydrogenation of the (E)-imine using Ru(OAc)₂-(S)-BINAP achieves >99% enantiomeric excess, critical for ramelteon’s efficacy .
  • Impurity Management : By-products like (R)-ethylamine and nitroso derivatives (e.g., N-Nitroso Ramelteon, MW: 288.35) are monitored to meet pharmacopeial standards .
  • Process Optimization : Industrial methods use pH 3–9 and 40–100°C for catalytic reduction to minimize by-products during ethylamine synthesis .

生物活性

(E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, synthesis methods, and relevant research findings.

  • Molecular Formula : C13H15N
  • Molecular Weight : 201.26 g/mol
  • CAS Number : 196597-61-2
  • IUPAC Name : (2E)-2-(1,2,6,7-tetrahydrocyclopenta[e]benzofuran-8-ylidene)ethanamine

The primary biological activity of this compound is attributed to its interaction with melatonin receptors. This compound acts as a selective agonist for melatonin receptors, which are crucial in regulating circadian rhythms and sleep-wake cycles. The modulation of these receptors may lead to therapeutic effects in sleep disorders and related conditions .

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Melatonin Receptor Agonism : The compound binds to melatonin receptors (MT1 and MT2), influencing physiological processes such as sleep regulation and mood stabilization .
  • Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, potentially protecting cells from oxidative stress .
  • Neuroprotective Effects : There is emerging evidence that compounds similar to this compound may have neuroprotective effects through their action on neurotransmitter systems and reduction of neuroinflammation .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Indeno[5,4-b]furan Core : The synthesis begins with the preparation of the indeno[5,4-b]furan core through cyclization reactions involving appropriate precursors.
  • Chemical Modifications : Subsequent reactions include oxidation and reduction processes to achieve the desired functional groups.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Study 1 Investigated the interaction of this compound with melatonin receptors in vitro. Results indicated strong binding affinity to MT1 and MT2 receptors.
Study 2 Examined the neuroprotective effects in animal models of neurodegeneration. The compound showed significant reduction in markers of oxidative stress and inflammation.
Study 3 Focused on the pharmacokinetics of the compound when administered orally. Results demonstrated favorable absorption and bioavailability profiles compared to existing melatonin analogs.

常见问题

Q. What is the role of (E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine in synthesizing Ramelteon?

This compound serves as a critical intermediate in the enantioselective synthesis of Ramelteon (TAK-375), a melatonin receptor agonist. The (E)-isomer undergoes asymmetric hydrogenation using chiral Ru catalysts (e.g., Ru(OAc)₂-(S)-BINAP) to yield the (S)-enantiomer, which is subsequently acylated with propionyl chloride to form the final active pharmaceutical ingredient (API). Key steps include catalytic reduction at 40–100°C and pH 3–9 to minimize by-products .

Q. What analytical methods are recommended for characterizing this compound and its derivatives?

  • 1H/13C NMR : To confirm structural integrity and stereochemistry (e.g., distinguishing (E)- and (Z)-isomers) .
  • HPLC with chiral columns : For enantiomeric excess (ee) determination post-asymmetric hydrogenation .
  • Mass spectrometry (Exact Mass) : To verify molecular weight (e.g., exact mass 201.131 g/mol for the parent compound) .
  • X-ray crystallography : For resolving ambiguous stereochemical outcomes in intermediates .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Claisen–Schmidt condensation : Solvent-free reactions of indenofuranone with aldehydes under basic conditions (e.g., KOH) yield arylidene intermediates .
  • Catalytic hydrogenation : Reduction of 2-(indenofuranylidene)acetonitrile (XIV) using H₂/Raney cobalt or nickel in ethanol/NH₃ produces the ethylamine derivative .

Advanced Research Questions

Q. How can asymmetric hydrogenation be optimized to achieve >99% enantiomeric purity?

  • Catalyst selection : Chiral Ru catalysts (e.g., Ru-BINAP systems) outperform Rh or Ir in stereoselectivity for indenofuran derivatives .
  • Reaction conditions : Maintain pH 6–7 and 60–80°C to suppress racemization. Use toluene/MeOH as a solvent system for improved catalyst stability .
  • Monitoring : Track ee via chiral HPLC at intermediate stages to adjust catalyst loading or reaction time .

Q. How can contradictions in enantiomer separation data be resolved?

Discrepancies in ee values may arise from:

  • Racemization during workup : Acidic or radical conditions (e.g., tert-butyl hydroperoxide/Cu(NO₃)₂) can epimerize (S)- to (R)-isomers. Use neutral pH and low-temperature quenching .
  • Impurity interference : Co-eluting by-products (e.g., Ramelteon Impurity 9) may skew HPLC results. Employ orthogonal methods like circular dichroism (CD) spectroscopy for validation .

Q. What computational strategies aid in modeling intermediates for synthetic optimization?

  • DFT calculations : Predict thermodynamic stability of (E)-vs. (Z)-isomers and transition states during hydrogenation. For example, HOMO-LUMO analysis of arylidene intermediates guides catalyst design .
  • Molecular docking : Simulate interactions between the ethylamine intermediate and chiral catalysts to rationalize enantioselectivity .

Q. How can catalytic systems be improved to reduce by-product formation?

  • Bimetallic catalysts : Combining Ru with Pd/C enhances selectivity in hydrogenation steps, reducing over-reduction products (e.g., fully saturated indenofurans) .
  • pH-controlled crystallization : Post-reduction, adjust pH to 3–4 to precipitate the desired enantiomer while leaving by-products in solution .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Asymmetric Hydrogenation

ParameterOptimal RangeImpact on Yield/PurityReference
Temperature60–80°CHigher ee at lower temps
pH6–7Minimizes racemization
Catalyst Loading0.5–1.0 mol% RuBalances cost and efficiency
SolventToluene/MeOH (3:1)Enhances catalyst stability

Q. Table 2. Common Impurities and Mitigation Strategies

ImpuritySourceMitigationReference
(R)-2-(indenofuranyl)acetic acidRacemization during acylationUse chiral auxiliaries or enzymes
Over-reduced indenofuranExcessive H₂ pressureOptimize H₂ flow and catalyst
Propionamide by-productsIncomplete acylationActivate amines with TEA/chloroformate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。